molecular formula C19H17FN2O3 B11395937 2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide

2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide

Cat. No.: B11395937
M. Wt: 340.3 g/mol
InChI Key: DMXYWGRRPGNRIE-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with a fluorophenoxy group, a phenyl group, and an oxazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

    Introduction of the fluorophenoxy group: This can be done via nucleophilic aromatic substitution.

    Formation of the amide bond: This is usually achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide
  • 2-(4-bromophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide
  • 2-(4-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide

Uniqueness

2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide

InChI

InChI=1S/C19H17FN2O3/c1-2-17(24-15-10-8-14(20)9-11-15)19(23)21-18-12-16(22-25-18)13-6-4-3-5-7-13/h3-12,17H,2H2,1H3,(H,21,23)

InChI Key

DMXYWGRRPGNRIE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=NO1)C2=CC=CC=C2)OC3=CC=C(C=C3)F

Origin of Product

United States

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